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Compound of Interest

Compound Name: 3-(1-Aminopropyl)aniline
CAS No.: 133332-52-2
Cat. No.: B154434

Get Quote

3-(1-Aminopropyl)aniline is a substituted aromatic amine that presents a unique combination
of structural features, positioning it as a molecule of significant interest for chemical synthesis
and drug discovery. As a derivative of aniline, it belongs to a class of compounds that are
foundational to the development of numerous dyes, polymers, and pharmaceuticals.[1][2] The
aniline scaffold is a ubiquitous structural motif in medicinal chemistry, found in a wide array of
approved drugs.[3]

This guide provides a comprehensive technical overview of 3-(1-Aminopropyl)aniline,
covering its chemical properties, a robust synthetic pathway, analytical methodologies for
characterization and quality control, and a discussion of its potential applications. Special
emphasis is placed on its role as a bifunctional building block, featuring a primary aromatic
amine and a chiral secondary aliphatic amine, which together offer a rich platform for
constructing complex molecular architectures.
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Section 1: Core Physicochemical and Structural
Properties

3-(1-Aminopropyl)aniline, registered under CAS number 133332-52-2, is a distinct chemical
entity whose utility is fundamentally derived from its molecular structure.[4] The molecule
incorporates a benzene ring substituted at the meta-position with a 1-aminopropyl group. This
arrangement results in a chiral center at the first carbon of the propyl chain, meaning the
compound can exist as two distinct enantiomers.

The presence of two amine groups with different basicities and nucleophilicities—a primary
aromatic amine and a secondary alkylamine—is a key feature. This differential reactivity allows
for selective chemical modifications, making it a versatile intermediate in multistep syntheses.

Table 1: Physicochemical Properties of 3-(1-Aminopropyl)aniline

Property Value Source
CAS Number 133332-52-2 [4][5][6]
Molecular Formula CoH14N2 [7]
Molecular Weight 150.22 g/mol [7]

Predicted: Colorless to yellow N
Appearance o Inferred from Aniline[2]
or brown liquid

Purity (Typical) >95%

3-(1-
Common Synonyms (_ ) N/A
aminopropyl)benzenamine

Section 2: Synthesis and Manufacturing Pathway

While multiple synthetic routes to aniline derivatives exist, a highly efficient and logical pathway
to 3-(1-Aminopropyl)aniline is through the reductive amination of 3'-aminopropiophenone.
This common and reliable transformation in organic chemistry directly installs the amine group
by forming an imine intermediate, which is then reduced in situ.
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The causality behind this choice of pathway lies in its efficiency and the commercial availability
of the starting material, 3'-aminopropiophenone. The reaction can be performed under
relatively mild conditions, often using sodium cyanoborohydride or a similar reducing agent,
which is selective for the protonated imine over the ketone, thereby minimizing side reactions.
An alternative, "greener" approach involves catalytic hydrogenation.

Experimental Protocol: Reductive Amination of 3'-
Aminopropiophenone

This protocol describes a representative lab-scale synthesis.

e Reaction Setup: To a solution of 3'-aminopropiophenone (1.0 eq) in methanol (MeOH), add
ammonium acetate (approx. 10 eq). Stir the mixture at room temperature in a round-bottom
flask equipped with a magnetic stirrer.

e Imine Formation: Allow the mixture to stir for 30-60 minutes to facilitate the formation of the
imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

e Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium
borohydride (NaBHa4) (approx. 1.5-2.0 eq) portion-wise over 20 minutes, ensuring the
temperature remains below 10 °C.

o Reaction Completion: After the addition is complete, remove the ice bath and allow the
reaction to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis
indicates the complete consumption of the intermediate.

o Workup: Quench the reaction by the slow addition of water. Reduce the volume of the
solvent under vacuum. Extract the aqueous residue with an organic solvent such as ethyl
acetate (3 x 50 mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate in vacuo. The crude product can be purified by flash column
chromatography on silica gel to yield pure 3-(1-Aminopropyl)aniline.
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Synthetic workflow for 3-(1-Aminopropyl)aniline.
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Section 3: Spectroscopic and Analytical
Characterization

Rigorous structural confirmation of 3-(1-Aminopropyl)aniline is achieved through a
combination of spectroscopic techniques. While a publicly available, verified spectrum for this
specific compound is scarce, its expected spectral characteristics can be reliably predicted
based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key
signals would include:

o Atriplet corresponding to the terminal methyl (-CHs) protons.
o A multiplet for the methylene (-CHz-) protons.
o A quartet for the methine (-CH-) proton, coupled to both the methyl and methylene groups.

o Distinct signals in the aromatic region (approx. 6.5-7.2 ppm) characteristic of a 1,3-
disubstituted benzene ring.

o Broad singlets for the amine protons (-NHz and -NH-), which may exchange with D20.

e 13C NMR: The carbon NMR spectrum should display nine distinct signals, corresponding to
each unique carbon atom in the molecule. The chemical shifts would differentiate the
aliphatic carbons from the six aromatic carbons.

Table 2: Predicted tH and 3C NMR Chemical Shifts
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. ] Predicted **C NMR (9,
Assignment Predicted 'H NMR (6, ppm)

ppm)
-CHs ~0.9 (1) ~10-15
-CH2- ~1.7 (m) ~30-35
-CH- ~3.5(q) ~55-60
Ar-C (quaternary) N/A ~145-150
Ar-C (CH) ~6.5-7.2 (M) ~110-130

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected absorption bands
include:

N-H Stretching: A pair of medium peaks around 3350-3450 cm~* for the primary aromatic
amine (asymmetric and symmetric stretching) and a single peak for the secondary amine.[8]

C-H Stretching (Aromatic): Signals above 3000 cm™1,

C-H Stretching (Aliphatic): Signals below 3000 cm~1.

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. For 3-(1-
Aminopropyl)aniline (CoH14N2), the expected exact mass is approximately 150.1157 Da.[7]
Electron ionization (EI) would likely show a prominent molecular ion peak (M+*) at m/z = 150.

Section 4: Applications in Research and Drug
Development

The true value of 3-(1-Aminopropyl)aniline lies in its potential as a versatile scaffold in
medicinal chemistry and materials science. The aniline moiety is a known pharmacophore, but
it can also present metabolic liabilities, sometimes leading to toxicity.[9][10] The design of
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aniline derivatives is a key strategy to mitigate these risks while fine-tuning pharmacological
properties.[10]

As a Bifunctional Intermediate

The molecule's two distinct amine groups allow for orthogonal chemical strategies.

» Aromatic Amine: The primary aromatic amine can undergo a wide range of reactions,
including diazotization, acylation, sulfonylation, and C-N cross-coupling reactions, to build
complex structures.[11]

+ Alkyl Amine: The secondary amine on the propyl chain provides a second handle for
modification, often used to attach solubilizing groups, pharmacophores, or linkers for
bioconjugation. The propyl chain itself acts as a flexible spacer, which can be critical for
optimizing ligand-receptor binding interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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